molecular formula C17H21BrF3N5O B10949116 2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide

2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide

Cat. No.: B10949116
M. Wt: 448.3 g/mol
InChI Key: XIMOFKFFFAICOO-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Introduction of the trifluoromethyl group: This step involves the reaction of the brominated pyrazole with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amidation: The final step involves the coupling of the substituted pyrazole with 2-methyl-N-propylpropanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: The presence of multiple reactive sites allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or alkoxy derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the binding interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide stands out due to its unique combination of a brominated pyrazole ring and a trifluoromethylated cyclopentapyrazole moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21BrF3N5O

Molecular Weight

448.3 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]propanamide

InChI

InChI=1S/C17H21BrF3N5O/c1-16(2,26-10-11(18)9-23-26)15(27)22-7-4-8-25-14(17(19,20)21)12-5-3-6-13(12)24-25/h9-10H,3-8H2,1-2H3,(H,22,27)

InChI Key

XIMOFKFFFAICOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCCN1C(=C2CCCC2=N1)C(F)(F)F)N3C=C(C=N3)Br

Origin of Product

United States

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